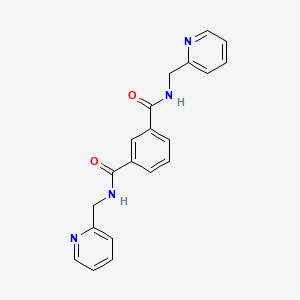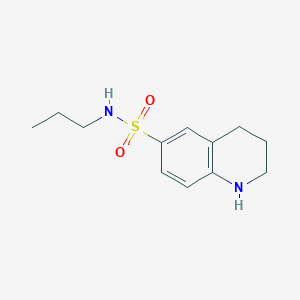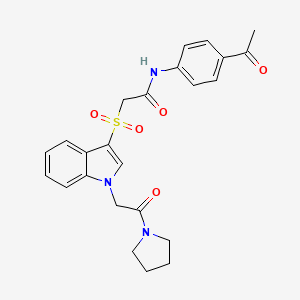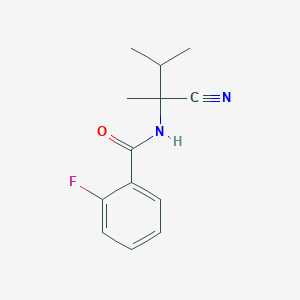
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.38 g/mol . This compound is known for its unique structure, which includes two pyridin-2-ylmethyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
作用机制
Target of Action
N,N-bis(2-pyridylmethyl)isophthalamide, also known as N,N’-Bis(2-pyridinylmethyl)isophthalamide or 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide, primarily targets heavy metals such as mercury, cadmium, and lead . These heavy metals are known to cause significant damage to the central nervous system (CNS) in humans .
Mode of Action
N,N-bis(2-pyridylmethyl)isophthalamide interacts with its targets by chelating the heavy metals, forming stable complexes . This interaction reduces the concentration of these heavy metals in the body, thereby mitigating their toxic effects .
Biochemical Pathways
The biochemical pathways affected by N,N-bis(2-pyridylmethyl)isophthalamide involve the detoxification of heavy metals. By chelating these metals, N,N-bis(2-pyridylmethyl)isophthalamide prevents them from interacting with biological molecules and disrupting normal cellular functions . The downstream effects include a reduction in neurotoxicity and oxidative stress .
Pharmacokinetics
It is known that this compound is lipophilic, which may enhance its bioavailability and distribution in the body
Result of Action
The primary result of N,N-bis(2-pyridylmethyl)isophthalamide’s action is the reduction of heavy metal toxicity. In studies, it has been shown to reduce both acute and chronic toxicity of methylmercury . It has also been found to be effective in reducing lead-induced toxicity in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-bis(2-pyridylmethyl)isophthalamide. For instance, the presence of heavy metals in the environment can increase the demand for N,N-bis(2-pyridylmethyl)isophthalamide’s chelating action . Additionally, the compound’s lipophilic nature may influence its stability and efficacy in different physiological environments .
生化分析
Biochemical Properties
N,N-bis(2-pyridylmethyl)isophthalamide exhibits preferential binding to ferrous (Fe 2+) iron with a negligible binding affinity to ferric (Fe 3+) iron, indicating a selective chelation of labile iron . It also decreases cellular labile iron and lessens the production of iron-induced reactive oxygen species .
Cellular Effects
N,N-bis(2-pyridylmethyl)isophthalamide has been shown to exert neuroprotective activity in U-87 MG cells exposed to lead acetate (PbAc) . It successfully counteracts Pb-induced neuroinflammation by reducing IL-1β and GFAP expression levels . It also significantly increases ferroportin expression, thereby enhancing the cellular ability to efflux heavy metals .
Molecular Mechanism
The molecular mechanism of N,N-bis(2-pyridylmethyl)isophthalamide involves its high affinity for heavy metals, which allows it to bind and decrease their concentrations . This binding interaction with heavy metals can lead to a decrease in cellular labile iron and a reduction in the production of iron-induced reactive oxygen species .
Temporal Effects in Laboratory Settings
In studies involving the nematode Caenorhabditis elegans, N,N-bis(2-pyridylmethyl)isophthalamide was shown to reduce both acute and chronic toxicity of methylmercury (MeHg) . Co-treatment with N,N-bis(2-pyridylmethyl)isophthalamide achieved maximal efficacy against MeHg toxicity, and even delayed treatment was effective at reducing neurotoxicity .
Dosage Effects in Animal Models
The effects of N,N-bis(2-pyridylmethyl)isophthalamide in animal models have been studied in the context of heavy metal toxicity. In a mouse model of brain iron accumulation, oral administration of N,N-bis(2-pyridylmethyl)isophthalamide for 6 weeks decreased iron accumulation in the brain as well as the liver .
Metabolic Pathways
Its ability to bind heavy metals and decrease their concentrations suggests that it may interact with metabolic pathways involving these metals .
Transport and Distribution
N,N-bis(2-pyridylmethyl)isophthalamide is a lipophilic compound, which suggests that it can readily cross cell membranes . Its ability to increase ferroportin expression indicates that it may influence the transport and distribution of heavy metals within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-bis(pyridin-2-ylmethyl)isophthalamide typically involves the reaction of isophthaloyl chloride with pyridin-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
科学研究应用
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
- N1,N3-bis(pyridin-3-ylmethyl)isophthalamide
- N1,N3-bis(pyridin-4-ylmethyl)isophthalamide
Uniqueness
N1,N3-bis(pyridin-2-ylmethyl)isophthalamide is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .
属性
IUPAC Name |
1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSQPSJHVFGECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2683326.png)

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2683331.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2683335.png)


![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)


